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Compound of Interest

Compound Name: Ralgro

Cat. No.: B1209543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ralgro (zeranol), a widely used growth-

promoting implant, and its effects on key meat quality parameters in beef cattle. The

information presented is collated from various scientific studies to aid in research and

development within the animal health and food science sectors. This document summarizes

quantitative data, details experimental methodologies, and visualizes relevant biological and

experimental workflows.

Comparative Analysis of Meat Quality Parameters
The use of anabolic implants like Ralgro is a common practice in the beef industry to enhance

growth performance. However, their impact on the final meat quality is a critical consideration.

The following tables summarize the reported effects of Ralgro on tenderness, marbling, and

color, often in comparison to other commercially available implants or non-implanted control

groups.

Tenderness (Warner-Bratzler Shear Force)
Tenderness is a paramount attribute for consumer satisfaction. It is most commonly measured

using the Warner-Bratzler Shear Force (WBSF) test, where a lower shear force value indicates

more tender meat.
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Treatment Group
Shear Force (
kg/lbs )

Outcome
Compared to
Control

Study Highlights

Ralgro Implanted

Bulls

Significantly lower

WBSF values
More tender

Loineye steaks from

implanted bulls were

significantly more

tender as judged by

taste panel ratings

and by Warner-

Bratzler shear forces.

[1]

Ralgro Implanted

Sahiwal x Friesian

Calves

Lower (not statistically

significant)

Trend towards

improved tenderness

Ralgro-implanted

calves had better

steak tenderness,

though the differences

were not statistically

significant.[2]

Ralgro, then Synovex,

then Revalor
Higher WBSF values Less tender

Loin steaks from

steers treated with a

sequence of implants

including Ralgro had

higher shear force

values than steaks

from control steers.[3]

Ralgro Implanted

Bulls (vs. Non-

implanted)

Higher tenderness

evaluations (P<.05)
More tender

Longissimus steak

tenderness

evaluations were

higher for implanted

slaughter groups

compared to the non-

implanted lightweight

group.[4]

Marbling (Intramuscular Fat Content)
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Marbling, the intramuscular fat within the muscle, is a key determinant of quality grade, flavor,

and juiciness.

Treatment Group
Marbling Score/Fat
%

Outcome
Compared to
Control

Study Highlights

Ralgro Implanted

Bulls

No significant effect

on final quality grades
Neutral

Implanting did not

affect final quality

grades, which are

largely determined by

marbling.[1]

Ralgro Implanted

Sahiwal x Friesian

Calves

Higher (not

statistically significant)

Trend towards

increased marbling

Ralgro-implanted

calves showed better

marbling scores, but

the differences were

not statistically

significant.[2]

Ralgro in an implant

program

Lower percentage of

Choice and Prime

carcasses

Negative impact on

quality grade

Steers receiving three

successive implants,

including an initial

Ralgro implant, had

lower percentages of

Choice and Prime

carcasses than the

control group.[3]

Ralgro Implanted

Bulls (vs. Non-

implanted)

No significant effect

on marbling scores
Neutral

Marbling scores were

not affected by

implantation in this

study.[4]

Color
Meat color is a crucial factor influencing a consumer's purchasing decision, with a bright,

cherry-red color being most desirable for beef.
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Treatment Group Color Measurement
Outcome
Compared to
Control

Study Highlights

Ralgro Implanted

Bulls
Not affected Neutral

The color of the lean

meat was not affected

by implanting.[1]

Electrically Stimulated

Carcasses from

Ralgro-implanted bulls

Not affected Neutral

Electrical stimulation

did not affect lean

color in either

implanted or non-

implanted bulls.[4]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of

meat quality parameters.

Warner-Bratzler Shear Force (WBSF) for Tenderness
This protocol is a standardized method for the objective measurement of meat tenderness.

Sample Preparation: Steaks (typically Longissimus lumborum) of a standardized thickness

(e.g., 1 inch) are removed from the carcass.

Cooking: Steaks are cooked to a consistent internal temperature (e.g., 71°C or 160°F) using

a controlled method like an impingement oven to ensure uniformity.

Cooling: After cooking, the steaks are chilled for a standardized period (e.g., overnight at 2-

5°C).

Coring: A minimum of six cylindrical cores (e.g., 1.27 cm diameter) are removed from each

steak, parallel to the muscle fiber orientation.

Shearing: Each core is sheared once through its center, perpendicular to the muscle fibers,

using a Warner-Bratzler shear machine. The machine records the peak force required to

shear the sample.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://newprairiepress.org/cgi/viewcontent.cgi?article=7510&context=kaesrr
https://academic.oup.com/jas/article/57/2/355/4744344
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The average of the peak shear force values for all cores from a single steak is

reported as the WBSF value.

Intramuscular Fat (Marbling) Determination via Solvent
Extraction
This method quantifies the amount of intramuscular fat.

Sample Preparation: A sample of muscle tissue is freeze-dried and then ground into a fine

powder.

Extraction: A known weight of the dried muscle powder is placed in a thimble and subjected

to continuous extraction with a solvent (e.g., petroleum ether or a chloroform-methanol

mixture) in a Soxhlet apparatus for several hours.

Solvent Evaporation: After extraction, the solvent containing the dissolved fat is evaporated,

leaving behind the fat residue.

Gravimetric Analysis: The flask with the dried fat residue is weighed. The weight of the

intramuscular fat is determined by subtracting the initial weight of the empty flask.

Calculation: The percentage of intramuscular fat is calculated as: (weight of fat / initial weight

of muscle sample) x 100.

Instrumental Color Measurement (Hunter Lab*)
This protocol uses a spectrophotometer to objectively measure meat color.

Sample Preparation: A fresh-cut surface of the meat is allowed to "bloom" (oxygenate) for a

standardized period (e.g., 30-60 minutes) at a controlled temperature.

Instrumentation: A calibrated spectrophotometer or colorimeter (e.g., HunterLab MiniScan) is

used to take measurements from the bloomed surface.

Color Space: Measurements are recorded in the CIE Lab* color space:

L*: Represents lightness (0 = black, 100 = white).
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a: Represents redness (+a) to greenness (-a*).

b: Represents yellowness (+b) to blueness (-b*).

Data Collection: Multiple readings are taken from different locations on the muscle surface

and averaged to ensure a representative measurement.

Water-Holding Capacity (Drip Loss and Cooking Loss)
These measurements assess the ability of meat to retain water, which impacts juiciness and

yield.

Drip Loss:

A standardized sample of raw meat is weighed.

The sample is suspended in a sealed container for a specific period (e.g., 24-48 hours) at

a controlled temperature (e.g., 4°C).

After the storage period, the sample is reweighed.

Drip loss is calculated as: [(initial weight - final weight) / initial weight] x 100.

Cooking Loss:

A standardized sample of raw meat is weighed.

The sample is cooked to a specific internal temperature.

After cooking, the sample is cooled to room temperature and reweighed.

Cooking loss is calculated as: [(raw weight - cooked weight) / raw weight] x 100.

Visualizations
The following diagrams illustrate the experimental workflow for meat quality assessment and

the putative signaling pathway of zeranol.
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Experimental workflow for meat quality assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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